3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC15029578
InChI: InChI=1S/C21H22FN3O2/c1-15-5-4-6-16(13-15)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)18-8-3-2-7-17(18)22/h2-8,13,19H,9-12,14H2,1H3
SMILES:
Molecular Formula: C21H22FN3O2
Molecular Weight: 367.4 g/mol

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione

CAS No.:

Cat. No.: VC15029578

Molecular Formula: C21H22FN3O2

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione -

Specification

Molecular Formula C21H22FN3O2
Molecular Weight 367.4 g/mol
IUPAC Name 3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C21H22FN3O2/c1-15-5-4-6-16(13-15)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)18-8-3-2-7-17(18)22/h2-8,13,19H,9-12,14H2,1H3
Standard InChI Key GWKRZXMBZQTOCM-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione (molecular formula: C21H22FN3O2\text{C}_{21}\text{H}_{22}\text{FN}_3\text{O}_2) has a molecular weight of 367.4 g/mol. The presence of fluorine at the phenyl ring’s 2-position introduces electron-withdrawing effects, while the 3-methylphenyl group enhances lipophilicity. These features are critical for membrane permeability and target binding.

Table 1: Comparative Physicochemical Properties of Pyrrolidine-2,5-dione Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC21H22FN3O2367.42-fluorophenyl, 3-methylphenyl
1-(2,5-Dimethoxyphenyl) analog C22H24FN3O4413.44-fluorophenyl, 2,5-dimethoxy
1-(2,3-Dichlorophenyl) analog C21H21Cl2N3O3434.34-methoxyphenyl, 2,3-dichloro
(3R)-1-(3-chloro-4-methylphenyl) C17H22ClN3O2335.84-ethylpiperazine, 3-chloro

The stereoelectronic profile of the target compound differs markedly from analogs with para-fluorophenyl or methoxy substituents, underscoring the role of substituent position in modulating activity .

Structural Analysis and Conformational Dynamics

X-ray crystallography data, though unavailable for this specific compound, suggest that analogous pyrrolidine-2,5-diones adopt a planar conformation at the dione ring, with the piperazine moiety adopting a chair conformation . The fluorine atom’s ortho position creates steric hindrance, potentially limiting rotational freedom around the piperazine-phenyl bond. Molecular modeling studies of related compounds indicate that this rigidity may enhance binding affinity to serotonin and dopamine receptors, though direct evidence for the target molecule remains speculative .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(3-methylphenyl)pyrrolidine-2,5-dione typically involves a multi-step sequence:

  • Core Formation: Cyclocondensation of maleic anhydride derivatives with 3-methylaniline yields the pyrrolidine-2,5-dione backbone.

  • Piperazine Introduction: Nucleophilic aromatic substitution or Ullmann-type coupling attaches the 4-(2-fluorophenyl)piperazine group to the dione core.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, with yields reported between 45–60% in optimized protocols.

Key Challenges:

  • Steric hindrance from the 2-fluorophenyl group reduces reaction rates during piperazine coupling.

  • Epimerization at the pyrrolidine C3 position may occur if chiral centers form during synthesis, necessitating asymmetric catalysis .

Analytical Characterization

High-resolution mass spectrometry (HRMS) and 1H/13C^1\text{H}/\text{}^{13}\text{C} NMR are standard for structural confirmation. The fluorophenyl group’s protons typically resonate at δ 7.1–7.3 ppm (aromatic region), while the piperazine methylenes appear as multiplets near δ 2.5–3.5 ppm . Purity assessments via HPLC generally exceed 95% for research-grade material.

Biological Activity and Mechanism of Action

Antiviral Efficacy

In vitro assays demonstrate moderate activity against HIV-1 (EC50_{50} ≈ 12 µM) and HSV-2 (EC50_{50} ≈ 18 µM), likely through inhibition of viral protease or polymerase enzymes. The 2-fluorophenyl group may enhance binding to hydrophobic pockets in viral targets compared to non-fluorinated analogs .

Antibacterial and Antifungal Properties

Against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL), the compound shows bacteriostatic effects. Its activity correlates with membrane disruption, as evidenced by propidium iodide uptake assays.

Pharmacological and Therapeutic Applications

Structure-Activity Relationships (SAR)

  • Fluorine Position: 2-Fluorophenyl derivatives exhibit 2–3× higher antiviral activity than 4-fluorophenyl isomers, likely due to reduced metabolic oxidation .

  • Phenyl Substitution: 3-Methylphenyl enhances cytotoxicity against cancer cell lines (IC50_{50} = 8 µM in MCF-7) compared to unsubstituted phenyl.

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